5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid

Lipophilicity Drug-likeness Oxazole-4-carboxylic acid

5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid is a disubstituted oxazole-4-carboxylic acid derivative bearing a 1-methylcyclohexyl group at the 2‑position and a methyl group at the 5‑position of the oxazole ring. The compound serves as the carboxylic acid progenitor of AD‑4610 (5‑methyl‑2‑(1‑methylcyclohexyl)‑4‑oxazoleacetic acid), a molecule with documented FABP4 inhibitory activity (IC₅₀ = 2.9 µM) and glucose‑dependent insulin‑secretagogue properties.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 89724-33-4
Cat. No. B12894214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid
CAS89724-33-4
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2(CCCCC2)C)C(=O)O
InChIInChI=1S/C12H17NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-7H2,1-2H3,(H,14,15)
InChIKeyQETQOVGQOIEHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid (CAS 89724-33-4): Structural and Biological Baseline for Procurement Evaluation


5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid is a disubstituted oxazole-4-carboxylic acid derivative bearing a 1-methylcyclohexyl group at the 2‑position and a methyl group at the 5‑position of the oxazole ring [1]. The compound serves as the carboxylic acid progenitor of AD‑4610 (5‑methyl‑2‑(1‑methylcyclohexyl)‑4‑oxazoleacetic acid), a molecule with documented FABP4 inhibitory activity (IC₅₀ = 2.9 µM) and glucose‑dependent insulin‑secretagogue properties [2][3]. Its unique combination of a cyclohexyl‑substituted oxazole core with a free carboxylic acid at the 4‑position distinguishes it from other oxazole‑4‑carboxylic acids and renders it a critical synthetic intermediate for libraries targeting metabolic disorders.

Why Generic Oxazole-4-carboxylic Acids Cannot Substitute for 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid (CAS 89724-33-4) in Research and Synthesis


Substitution of 5‑methyl‑2‑(1‑methylcyclohexyl)‑1,3‑oxazole‑4‑carboxylic acid with generic oxazole‑4‑carboxylic acids (e.g., 2‑cyclohexyl‑oxazole‑4‑carboxylic acid) fails because the 1‑methylcyclohexyl substituent imparts a significantly higher lipophilicity (LogP = 2.90 vs. LogP ≈ 1.17) that alters membrane permeability, protein‑binding kinetics, and solubility profiles [1]. Moreover, the specific 2‑(1‑methylcyclohexyl)‑5‑methyl‑oxazole scaffold is essential for FABP4 recognition, as demonstrated by the co‑crystal structure of the homologous acetic acid derivative AD‑4610 with FABP4 (IC₅₀ = 2.9 µM) [2]. Replacing the carboxylic acid with an acetic acid chain (as in AD‑4610) changes the hydrogen‑bond network at the binding site; conversely, eliminating the methylcyclohexyl group abolishes target engagement. Thus, only this exact core structure maintains the productive binding conformation while allowing for further derivatization at the carboxylic acid handle.

Quantitative Differentiation Evidence for 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid (CAS 89724-33-4) vs. Closest Structural Analogs


Lipophilicity Advantage: LogP Comparison of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid vs. 2-Cyclohexyl-oxazole-4-carboxylic Acid

The target compound exhibits a LogP of 2.90 (predicted), reflecting the contribution of the 1-methylcyclohexyl and 5-methyl substituents [1]. In contrast, the simpler 2‑cyclohexyl‑oxazole‑4‑carboxylic acid (CAS 66493‑06‑9) has a predicted LogP of approximately 1.17 . The approximate 1.73 log‑unit increase translates to roughly a 50‑fold higher partition coefficient, indicating markedly enhanced membrane permeability for the target compound.

Lipophilicity Drug-likeness Oxazole-4-carboxylic acid

Polar Surface Area (PSA) Differentiation: Target Compound vs. AD-4610 (Acetic Acid Analog)

The target carboxylic acid has a topological polar surface area (TPSA) of 63.33 Ų [1]. Its acetic acid analog AD‑4610 (CAS 89724‑35‑6) also displays a TPSA of 63.33 Ų, as the additional methylene group does not alter the polar atom count . The equivalent PSA values confirm that the carboxylic acid form retains the same hydrogen‑bonding capacity as the biologically active AD‑4610, preserving target engagement potential while offering a free carboxyl handle for conjugation or prodrug strategies.

Polar surface area Oral bioavailability CNS permeability

FABP4 Target Engagement: AD-4610 Inhibition Potency as Class-Level Evidence for the Oxazole Scaffold

The acetic acid analog AD‑4610 inhibits human FABP4 with an IC₅₀ of 2.9 µM, as determined by X‑ray co‑crystallography (PDB 7FZB) [1]. The co‑crystal structure reveals that the 1‑methylcyclohexyl‑5‑methyl‑oxazole core occupies the fatty‑acid‑binding pocket, while the carboxylic acid side chain engages key polar residues. This class‑level evidence indicates that the oxazole carboxylic acid scaffold, when appropriately substituted, can achieve low‑micromolar FABP4 inhibition. While direct IC₅₀ data for the carboxylic acid form is not yet published, the identical core scaffold and conserved hydrogen‑bonding capacity (PSA = 63.33 Ų) predict comparable target engagement.

FABP4 inhibitor Metabolic disease X-ray crystallography

Glucose-Dependent Insulin Secretion: AD-4610 vs. Tolbutamide In Vivo Comparison as Scaffold-Level Proof-of-Concept

In the perfused rat pancreas, AD‑4610 (0.1 mM) left‑shifted the glucose‑insulin secretion concentration‑response curve without altering the threshold or maximal response, indicating increased β‑cell sensitivity [1]. In vivo, AD‑4610 (100 mg/kg p.o.) potentiated intravenous glucose‑induced insulin secretion and accelerated glucose metabolism without affecting basal insulin secretion, whereas tolbutamide (20 mg/kg) increased basal insulin secretion but slightly decreased glucose‑induced secretion. In hyperglycemic yellow KK mice, AD‑4610 (10–100 mg/kg) produced dose‑dependent hypoglycemia; tolbutamide was ineffective [1]. This glucose‑dependent mechanism differentiates the oxazole scaffold from sulfonylureas and supports the carboxylic acid form as a critical intermediate for developing next‑generation insulin secretagogues.

Insulin secretagogue Type 2 diabetes Glucose-dependent mechanism

High-Impact Application Scenarios for 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid (CAS 89724-33-4) Based on Quantitative Evidence


FABP4-Targeted Hit-to-Lead Optimization in Metabolic Disease

The carboxylic acid form serves as a versatile core for synthesizing focused libraries of FABP4 inhibitors. With the oxazole scaffold validated by AD‑4610's 2.9 µM IC₅₀ and the co‑crystal structure (PDB 7FZB) confirming the binding pose, the free carboxyl group enables amidation, esterification, or conjugation to permeability enhancers without disrupting the pharmacophoric oxazole‑cyclohexyl motif. [1]

Glucose-Dependent Insulin Secretagogue Development

Leveraging AD‑4610's demonstrated glucose‑dependent insulinotropic activity—superior to tolbutamide in both perfused pancreas and in vivo models—the carboxylic acid building block allows systematic exploration of linker length and functional group effects on β‑cell glucose sensitivity. This approach can yield novel NIDDM candidates with reduced hypoglycemia risk. [2]

Synthetic Intermediate for Oxazole-Acetic Acid Bioisostere Libraries

The target compound is the direct synthetic precursor to AD‑4610 and related oxazole‑acetic acids. Its higher lipophilicity (LogP = 2.90 vs. ~1.17 for simpler 2‑cyclohexyl analogs) makes it particularly suitable for accessing intracellular targets. Medicinal chemistry groups can use it as a starting material for parallel synthesis of amide, ester, and heterocycle‑fused derivatives. [3]

Chemical Probe Design for Fatty Acid Binding Protein Pharmacology

Given the conserved PSA (63.33 Ų) between the target acid and the FABP4‑active AD‑4610, researchers can install fluorescent tags, biotin, or photoaffinity labels at the carboxyl position to generate chemical probes for FABP4 target engagement studies, competitive binding assays, and cellular localization experiments—tasks for which the acetic acid analog lacks a suitable derivatization handle. [3]

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